![molecular formula C23H20N4O2 B4942674 N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B4942674.png)
N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, also known as MPAP, is a small molecule that has been widely studied for its potential therapeutic applications. MPAP was first synthesized in the early 2000s and has since been the subject of numerous scientific investigations.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its neuroprotective and anti-addictive effects. N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has also been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to have several biochemical and physiological effects in animal models and in vitro studies. These effects include the reduction of oxidative stress, the inhibition of inflammation, the modulation of neurotransmitter systems, and the inhibition of cell death pathways. N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has also been shown to improve cognitive function and motor coordination in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide for lab experiments is its relatively low toxicity, which allows for higher doses to be administered without causing adverse effects. N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide. One area of interest is the development of more potent and selective analogs of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide for therapeutic use. Another area of interest is the investigation of the long-term effects of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide on brain function and behavior. Additionally, the potential use of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide as a tool for studying the role of neurotransmitter systems in various diseases, such as addiction and neurodegenerative disorders, warrants further investigation. Finally, the development of new methods for administering N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide, such as nanoparticle-based delivery systems, may help to overcome some of the current limitations of the compound.
合成法
The synthesis of N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide involves several steps, including the condensation of 4-methoxybenzoyl chloride with 4-methylphthalic acid, followed by the reduction of the resulting acid chloride with sodium borohydride. The final step involves the reaction of the resulting intermediate with 4-amino-N-methylphthalazine to yield N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide.
科学的研究の応用
N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and drug addiction. In Parkinson's disease, N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to protect dopaminergic neurons from oxidative stress and prevent the loss of dopaminergic function. In Alzheimer's disease, N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to inhibit the formation of beta-amyloid plaques, which are associated with the pathogenesis of the disease. In drug addiction, N-(4-methoxyphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine.
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-15-20-5-3-4-6-21(20)22(27-26-15)24-17-9-7-16(8-10-17)23(28)25-18-11-13-19(29-2)14-12-18/h3-14H,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLBEZGGKOWWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

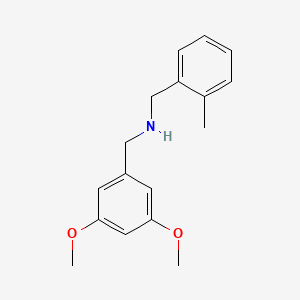
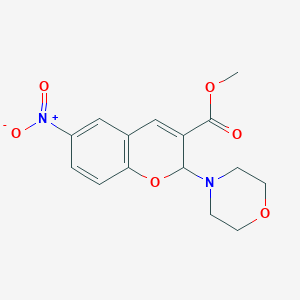
![2-ethyl-1-{[5-(4-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B4942613.png)
![2-fluoro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4942619.png)
![ethyl 1-{[(2-ethylphenyl)amino]carbonyl}-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4942622.png)
![methyl 7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4942626.png)
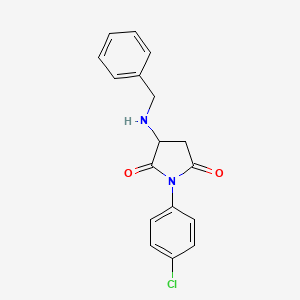
![2-(2-methylphenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4942638.png)
![1-bromo-4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,5-dimethylbenzene](/img/structure/B4942649.png)
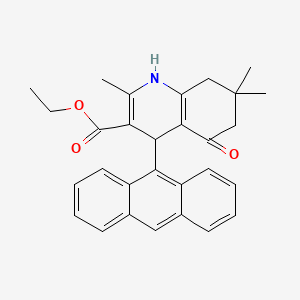
![3-{[(2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4942681.png)

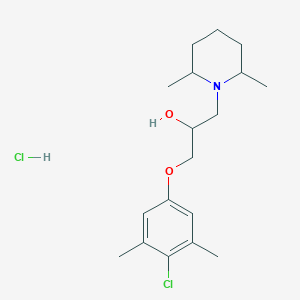
![5-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4942711.png)